N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
Description
Its structure features:
- A thieno[2,3-d]pyrimidine core with 5,6-dimethyl substituents.
- A 3-(3-methoxyphenyl) group at position 3 of the pyrimidine ring.
- 2,4-dioxo functional groups contributing to hydrogen-bonding interactions.
Properties
CAS No. |
899928-60-0 |
|---|---|
Molecular Formula |
C24H23N3O4S |
Molecular Weight |
449.53 |
IUPAC Name |
N-benzyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-15-16(2)32-23-21(15)22(29)27(18-10-7-11-19(12-18)31-3)24(30)26(23)14-20(28)25-13-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,25,28) |
InChI Key |
YXXZCGXLDVUYDG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC(=CC=C4)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thienopyrimidine Core : The thienopyrimidine structure is synthesized through a series of reactions involving thioketones and acyclic precursors.
- Benzylation : The benzyl group is introduced via nucleophilic substitution.
- Acetylation : The final product is obtained by acetylating the amine.
Anticancer Properties
N-benzyl derivatives have shown promising anticancer activity. In particular:
- TRIM24 Inhibition : Research indicates that related compounds targeting the TRIM24 bromodomain exhibit significant inhibition of cell proliferation in various cancer cell lines, including prostate cancer (LNCaP) and non-small cell lung cancer (A549). The IC50 values for these compounds range from 0.75 μM to 2.53 μM, suggesting potent activity against tumor growth .
The proposed mechanism involves the inhibition of specific protein interactions crucial for tumorigenesis. The compound may disrupt the binding of acetylated histones to TRIM24, leading to altered gene expression and reduced cancer cell viability.
Case Studies
-
Prostate Cancer Study :
- A study evaluated the effects of N-benzyl derivatives on LNCaP cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
-
Non-Small Cell Lung Cancer :
- Another investigation focused on A549 cells treated with N-benzyl derivatives. Here, colony formation assays demonstrated a marked reduction in colony numbers, affirming the compound's potential as an anti-cancer agent.
Research Findings Summary
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| 11d | LNCaP | 1.88 | Inhibits proliferation |
| 11h | A549 | 0.75 | Reduces colony formation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives
The following compounds share the thieno[2,3-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
5,6-Dimethyl substituents in the target compound and improve metabolic stability by blocking oxidation sites, whereas lacks methyl groups but includes a thioxo group, which may increase reactivity .
Acetamide Side Chain Variations: The N-benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar sulfanyl-linked N-aryl groups in . This may influence membrane permeability and pharmacokinetics.
Functional Group Contributions :
- The 2,4-dioxo motif in the target compound facilitates hydrogen bonding with biological targets (e.g., kinases or proteases), while 4-oxo groups in offer similar but less diversified interaction profiles.
- Thioxo groups in may enhance metal chelation or redox activity, diverging from the target compound’s mechanism .
Q & A
Q. What are the common synthetic routes for N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide?
The compound is synthesized via multi-step protocols involving:
- Alkylation and cyclocondensation : Reaction of 3-amino-thieno[2,3-d]pyrimidine precursors with chloroacetic acid and aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in acetic anhydride/acetic acid under reflux, yielding fused pyrimidinone scaffolds .
- Amide coupling : Subsequent benzylation using benzyl halides or reductive amination to introduce the acetamide moiety .
- Key reagents : Sodium acetate as a catalyst and DMF/water for crystallization .
Q. How is the compound structurally characterized in academic research?
Standard characterization methods include:
Q. What initial biological activities are reported for this compound?
- Antimicrobial activity : Derivatives of thieno[2,3-d]pyrimidin-4-one show moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa (MIC: 32–64 µg/mL) .
- Enzyme inhibition : Acetamide-linked analogs exhibit potential as kinase or protease inhibitors due to hydrogen-bonding interactions with active sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. What structure-activity relationships (SAR) govern its biological activity?
Q. What in vitro models are used to study its mechanism of action?
- Cellular assays :
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding poses in ATP-binding pockets or catalytic sites .
Methodological Considerations
Q. How are stability and solubility challenges addressed in formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
